molecular formula C8H7N B145931 Phenylacetonitrile CAS No. 140-29-4

Phenylacetonitrile

Cat. No. B145931
CAS RN: 140-29-4
M. Wt: 117.15 g/mol
InChI Key: SUSQOBVLVYHIEX-UHFFFAOYSA-N
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Patent
US05723606

Procedure details

In a stream of argon, 60% sodium hydride was dissolved in 10 ml of tetrahydrofuran, and the solution was mixed with 2.0 g of benzyl cyanide, stirred for 1 hour at room temperature, further mixed with 3.69 g of 1,4-dibromobutane and again stirred for 16 hours at room temperature. The reaction mixture was mixed with water and ethyl acetate, and the resulting organic layer was separated, washed with a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. After removing the solvent by distillation under a reduced pressure, the thus obtained residue was subjected to silica gel column chromatography, and the resulting hexane eluate was mixed with 45 ml of sulfuric acid and subjected to 24 hours of heating under reflux. After cooling down to room temperature, the reaction solution was mixed with ice water and ethyl acetate to separate water layer which was subsequently mixed with concentrated hydrochloric acid and ethyl acetate, and the resulting organic layer was separated, washed with water and a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. By removing the solvent by distillation under a reduced pressure, 978 mg of 1-phenylcyclopentanecarboxylic acid was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C#N)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:11][CH2:12][CH2:13][CH2:14]Br.O.[C:17]([O:20]CC)(=[O:19])[CH3:18]>[H-].[Na+].O1CCCC1>[C:2]1([C:18]2([C:17]([OH:20])=[O:19])[CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Step Two
Name
Quantity
3.69 g
Type
reactant
Smiles
BrCCCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
again stirred for 16 hours at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the resulting organic layer was separated
WASH
Type
WASH
Details
washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation under a reduced pressure
ADDITION
Type
ADDITION
Details
the resulting hexane eluate was mixed with 45 ml of sulfuric acid
WAIT
Type
WAIT
Details
subjected to 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
of heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
ADDITION
Type
ADDITION
Details
the reaction solution was mixed with ice water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
to separate water layer which
ADDITION
Type
ADDITION
Details
was subsequently mixed with concentrated hydrochloric acid and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the resulting organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
By removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation under a reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 978 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.